3,3,4,4-Tetrafluoropyrrolidine
Overview
Description
3,3,4,4-Tetrafluoropyrrolidine: is a fluorinated heterocyclic compound with the molecular formula C4H5F4N . It is characterized by the presence of four fluorine atoms attached to the pyrrolidine ring, making it a valuable building block in organic synthesis and medicinal chemistry . The compound is often used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetrafluoropyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of 2,2,3,3-tetrafluorobutanediol with trifluoromethanesulfonic anhydride in the presence of pyridine and dichloromethane . The reaction is carried out at low temperatures (around 0°C) to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high efficiency and minimal by-products, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4-Tetrafluoropyrrolidine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various fluorinated pyrrolidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: 3,3,4,4-Tetrafluoropyrrolidine is used as a building block in the synthesis of complex organic molecules. Its unique fluorinated structure imparts desirable properties such as increased metabolic stability and lipophilicity, making it valuable in drug design .
Biology and Medicine: The compound has shown potential in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes mellitus . It also exhibits insulin-like properties, inhibiting glucose production in the liver and showing potent anti-diabetic effects .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its fluorinated structure enhances the efficacy and environmental stability of these compounds .
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetrafluoropyrrolidine involves its interaction with specific molecular targets. For instance, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing the degradation of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels . The compound’s fluorinated structure allows for strong binding interactions with its targets, contributing to its efficacy.
Comparison with Similar Compounds
- 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride
- 2,2,3,3-Tetrafluorobutanediol
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
Uniqueness: this compound stands out due to its specific fluorination pattern, which imparts unique chemical and biological properties. Compared to other fluorinated compounds, it offers a balance of stability and reactivity, making it a versatile building block in various applications .
Properties
IUPAC Name |
3,3,4,4-tetrafluoropyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F4N/c5-3(6)1-9-2-4(3,7)8/h9H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTIPWWYVBZBRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F4N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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